6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivatives with brominating agents. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyrano[2,3-b]pyridine derivatives.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine: A similar compound with an amine group instead of a carboxylic acid group.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core structure and have been studied for their biomedical applications.
Uniqueness: 6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and potential for diverse chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and organic materials.
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-6-3-5-1-2-7(9(12)13)14-8(5)11-4-6/h3-4,7H,1-2H2,(H,12,13) |
InChI Key |
AQJAVEFPXMSLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)Br)OC1C(=O)O |
Origin of Product |
United States |
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